Head-to-Head iNOS Inhibition Potency Comparison: FR038251 vs. Aminoguanidine and Co-Discovered Analogs
In a direct comparative study, the iNOS inhibitory activity of 5-chloro-1,3-dihydrobenzoimidazol-2-one (designated FR038251) was quantified against the reference inhibitor aminoguanidine and two other novel compounds, FR038470 and FR191863. The target compound demonstrated an IC50 value of 1.7 µM, which is marginally more potent than aminoguanidine (IC50 = 2.1 µM) and significantly more potent than FR038470 (IC50 = 8.8 µM) [1].
| Evidence Dimension | Inhibition of mouse iNOS in an in-vitro enzyme assay |
|---|---|
| Target Compound Data | IC50 = 1.7 µM |
| Comparator Or Baseline | Aminoguanidine: IC50 = 2.1 µM; FR038470: IC50 = 8.8 µM; FR191863: IC50 = 1.9 µM |
| Quantified Difference | FR038251 is 19% more potent than aminoguanidine (1.7 vs 2.1 µM) and 5.2-fold more potent than FR038470 (1.7 vs 8.8 µM). |
| Conditions | In vitro enzyme assay using mouse iNOS. |
Why This Matters
This data provides a quantitative basis for selecting FR038251 over aminoguanidine or the co-discovered FR038470 when higher intrinsic potency against iNOS is a priority for the experimental model.
- [1] Kita, Y., Muramoto, M., Fujikawa, A., Yamazaki, T., Notsu, Y., & Nishimura, S. (2002). Discovery of novel inhibitors of inducible nitric oxide synthase. Journal of Pharmacy and Pharmacology, 54(8), 1141-1145. PMID: 12195831. View Source
